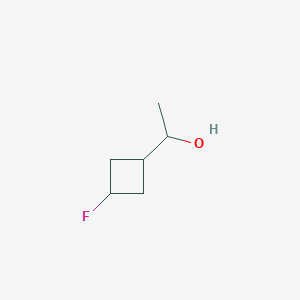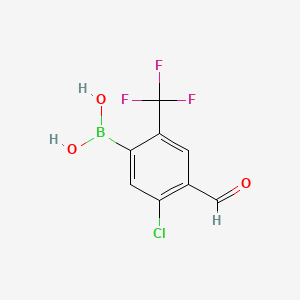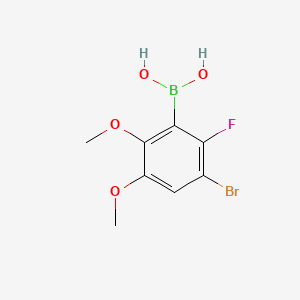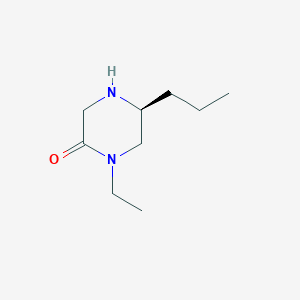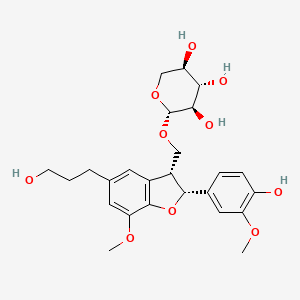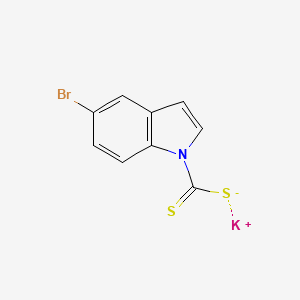
potassium 5-bromo-1H-indole-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 5-bromo-1H-indole-1-carbodithioate is an organic compound known for its role as a photocatalyst. It is used to activate alkyl electrophiles via a nucleophilic substitution pathway (SN2). This compound is characterized by its molecular formula C9H5BrKNS2 and a molecular weight of 310.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5-bromo-1H-indole-1-carbodithioate typically involves the reaction of 5-bromo-1H-indole with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 5-bromo-1H-indole-1-carbodithioate undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This compound is known to activate alkyl electrophiles via an SN2 pathway.
Photocatalysis: It acts as a photocatalyst in photochemical reactions, generating radicals from alkyl electrophiles.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under reflux conditions in solvents such as ethanol.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product is typically an alkylated indole derivative .
Wissenschaftliche Forschungsanwendungen
Potassium 5-bromo-1H-indole-1-carbodithioate has several scientific research applications, including:
Wirkmechanismus
The mechanism by which potassium 5-bromo-1H-indole-1-carbodithioate exerts its effects involves the activation of alkyl electrophiles via an SN2 pathway. The compound acts as a nucleophilic catalyst, facilitating the substitution of the leaving group with a nucleophile. This process generates radicals, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ethyl xanthogenate: Another compound used in photocatalysis and radical generation.
Cyanomethyl (3,5-dimethyl-1H-pyrazole)-carbodithioate: Similar in its use as a photocatalyst.
Cyanomethyl methyl (phenyl)carbamodithioate: Also used in photocatalytic reactions.
Uniqueness
Potassium 5-bromo-1H-indole-1-carbodithioate is unique due to its specific structure, which allows it to activate alkyl electrophiles efficiently. Its ability to generate radicals under photochemical conditions makes it particularly valuable in organic synthesis and industrial applications .
Eigenschaften
Molekularformel |
C9H5BrKNS2 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
potassium;5-bromoindole-1-carbodithioate |
InChI |
InChI=1S/C9H6BrNS2.K/c10-7-1-2-8-6(5-7)3-4-11(8)9(12)13;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
XNBQTAHYWUHBLW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C=CN2C(=S)[S-])C=C1Br.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


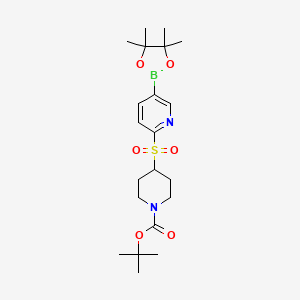

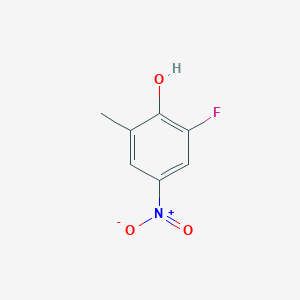

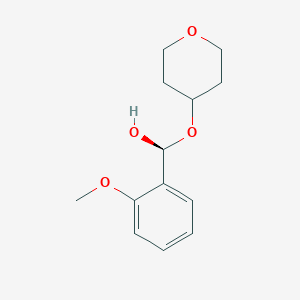
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14031651.png)
![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14031658.png)
